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molecular formula C10H8ClNO B155281 5-(Chloromethyl)quinolin-8-ol CAS No. 10136-57-9

5-(Chloromethyl)quinolin-8-ol

Cat. No. B155281
M. Wt: 193.63 g/mol
InChI Key: JGOBHUWKRDXZEY-UHFFFAOYSA-N
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Patent
US06855711B1

Procedure details

4-(2-Hydroxyethyl)-piperazine (7.2 ml; 58.7 mmol) was added to a suspension of 5-chloromethyl-8-hydroxyquinoline (5.413 g; 23.5 mmol) in CHCl3 (80 ml) at 0° C. The mixture was stirred overnight at room temperature. The reaction mixture was subsequently washed with a saturated NaHCO3 solution and brine, then dried with Na2SO4 and evaporated to dryness. Crystallization of the residue from a mixture of CHCl3-Hex gave 4.05 g (60%) of title product. M.p. 123-4° C. The mother liquor was evaporated and the residue was crystallized to yield 1.5 g of title product. Overall yield: 5.55 g (82%). A highly pure product was obtained by soxleth extraction using hexane as the extractant. TLC (CHCl3 MeOH NH3=8:2:0.5). Rf=0.4.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Quantity
5.413 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
60%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.Cl[CH2:11][C:12]1[CH:21]=[CH:20][C:19]([OH:22])=[C:18]2[C:13]=1[CH:14]=[CH:15][CH:16]=[N:17]2>C(Cl)(Cl)Cl>[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:11][C:12]2[CH:21]=[CH:20][C:19]([OH:22])=[C:18]3[C:13]=2[CH:14]=[CH:15][CH:16]=[N:17]3)[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
OCCN1CCNCC1
Name
Quantity
5.413 g
Type
reactant
Smiles
ClCC1=C2C=CC=NC2=C(C=C1)O
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was subsequently washed with a saturated NaHCO3 solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue
ADDITION
Type
ADDITION
Details
from a mixture of CHCl3-Hex

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCN1CCN(CC1)CC1=C2C=CC=NC2=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.05 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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